2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
“2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine” appears to be a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the 4-bromophenyl and 4-vinylbenzylthio groups. The exact methods would depend on the specific reactions involved.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and vinylbenzylthio groups suggests that the compound may have interesting electronic properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromophenyl group, for example, might be susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
A study detailed the synthesis of pyrazolo[1,5-a]pyrazine derivatives, including methods involving bromopyrazolo[1,5-a]pyrazines, which are key intermediates for synthesizing compounds like 2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine (Hrynyshyn et al., 2019).
Cytotoxicity Studies
Another study synthesized new derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, focusing on their structural characterization and cytotoxic activity (Hassan, Hafez, & Osman, 2014).
Biological Activities
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives were investigated, showing potential against various bacterial and fungal strains (Hrynyshyn et al., 2019).
DPP-4 Inhibitory Effects
A study explored the DPP-4 inhibitory effects of thiosemicarbazones derived from pyrazole, highlighting one compound's significant inhibition potential in antidiabetic research (Sever et al., 2020).
Chemical Synthesis and Potential Uses
Efficient Synthesis Methods
Research on the efficient synthesis of pyrazolo[1,5-a]pyrazines, including various derivatives, has been conducted to enhance the availability of these compounds for further applications (Fan et al., 2015).
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activities of pyrazolo[1,5-a]pyrazine derivatives, showing promising results against different cancer cell lines (Abdellatif et al., 2014; Liu et al., 2019; Saleh et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
The study of complex organic compounds like this one is a vibrant field of research with many potential applications, including in pharmaceuticals, materials science, and more. Future research could explore the synthesis, properties, and potential uses of this compound in more detail.
properties
IUPAC Name |
2-(4-bromophenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3S/c1-2-15-3-5-16(6-4-15)14-26-21-20-13-19(24-25(20)12-11-23-21)17-7-9-18(22)10-8-17/h2-13H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWIIADACABMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine |
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